molecular formula C57H48N6 B13778967 (2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole

(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole

Cat. No.: B13778967
M. Wt: 817.0 g/mol
InChI Key: LSVHAFOZUPBRCS-XRFMCENKSA-N
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Description

1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is notable for its unique structure, which includes multiple pyrrole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) involves several steps. One common method includes the protection of the nitrogen atom in pyrrole using triisopropylsilyl chloride, followed by a reaction with Vilsmeier reagent to form 3-formyl-1H-pyrrole. This intermediate is then brominated using N-bromosuccinimide and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) can be compared with other pyrrole derivatives such as:

This compound stands out due to its unique structure, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C57H48N6

Molecular Weight

817.0 g/mol

IUPAC Name

(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole

InChI

InChI=1S/C57H48N6/c1-34-7-25-49(58-34)55(50-26-8-35(2)59-50)43-19-13-40(14-20-43)46-31-47(41-15-21-44(22-16-41)56(51-27-9-36(3)60-51)52-28-10-37(4)61-52)33-48(32-46)42-17-23-45(24-18-42)57(53-29-11-38(5)62-53)54-30-12-39(6)63-54/h7-33,58,60,62H,1-6H3/b55-50+,56-52+,57-54+

InChI Key

LSVHAFOZUPBRCS-XRFMCENKSA-N

Isomeric SMILES

CC1=N/C(=C(/C2=CC=C(N2)C)\C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)/C(=C/6\N=C(C=C6)C)/C7=CC=C(N7)C)C8=CC=C(C=C8)/C(=C/9\N=C(C=C9)C)/C2=CC=C(N2)C)/C=C1

Canonical SMILES

CC1=NC(=C(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=C5C=CC(=N5)C)C6=CC=C(N6)C)C7=CC=C(C=C7)C(=C8C=CC(=N8)C)C9=CC=C(N9)C)C2=CC=C(N2)C)C=C1

Origin of Product

United States

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